

2-Ethoxypyridin-3-ylboronic acid IUPAC name and synonyms

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Compound of Interest

Compound Name: *2-Ethoxypyridine-3-boronic acid*

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An In-Depth Technical Guide to (2-Ethoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (2-Ethoxypyridin-3-yl)boronic acid. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on its role as a versatile building block in the synthesis of complex molecules. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction: The Ascendancy of Heteroaryl Boronic Acids

Boronic acids have become indispensable tools in modern organic synthesis and medicinal chemistry.^{[1][2]} Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks.^[1] Among these, heteroaryl boronic acids are of particular importance, as they provide access to a vast chemical space of nitrogen-containing heterocyclic compounds—a scaffold prevalent in a multitude of pharmaceuticals.^[3]

(2-Ethoxypyridin-3-yl)boronic acid is a prime example of a highly functionalized pyridinylboronic acid that has gained traction as a key reagent. Its strategic placement of an ethoxy group and a

boronic acid moiety on the pyridine ring allows for precise and efficient construction of complex 3-aryl/heteroaryl-pyridine structures, which are of significant interest in drug discovery programs.[4][5]

Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity and properties is paramount for its effective use. The standardized nomenclature and key physical data for (2-Ethoxypyridin-3-yl)boronic acid are summarized below.

- IUPAC Name: (2-ethoxypyridin-3-yl)boronic acid[6]
- CAS Number: 854373-97-0[6][7]
- Synonyms: **2-Ethoxypyridine-3-boronic acid**, 2-ethoxy-3-pyridineboronic acid, (2-ethoxy-3-pyridinyl)boronic acid[6][7][8]

Table 1: Physicochemical Properties of (2-Ethoxypyridin-3-yl)boronic acid

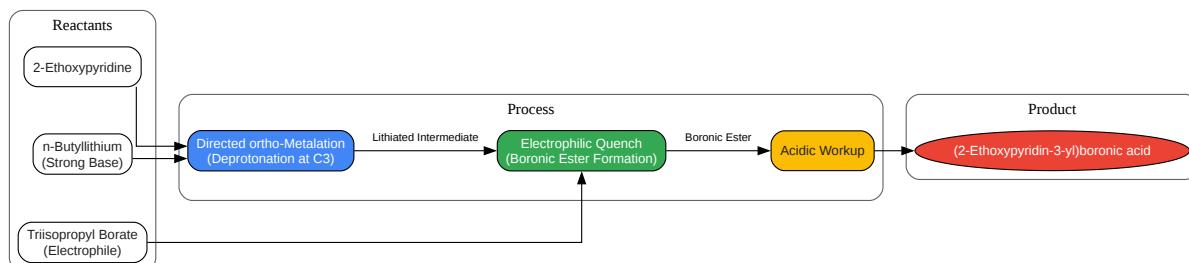
Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ BNO ₃	[6][9]
Molecular Weight	166.97 g/mol	[6][9]
Melting Point	103-104 °C	[8][9]
Appearance	Solid	[10]
InChIKey	FXUMKSCYKPOZOO- UHFFFAOYSA-N	[6]
SMILES	B(C1=C(N=CC=C1)OCC)(O)O	[6]

Synthesis: A Case Study in Directed ortho-Metalation (DoM)

The regioselective synthesis of polysubstituted pyridines can be challenging. For 2-ethoxypyridin-3-ylboronic acid, a directed ortho-metalation (DoM) strategy provides an elegant

and efficient solution.[4][5]

The Causality of DoM: The ethoxy group at the C2 position of the pyridine ring is a powerful directed metalation group (DMG). Its Lewis basic oxygen atom coordinates to a strong lithium base (like n-butyllithium or lithium diisopropylamide), directing the deprotonation to the adjacent C3 position with high regioselectivity. This avoids the formation of other isomers. The resulting lithiated intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.



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Caption: Workflow for the synthesis of (2-Ethoxypyridin-3-yl)boronic acid via Directed ortho-Metalation.

Experimental Protocol: Synthesis via Directed ortho-Metalation

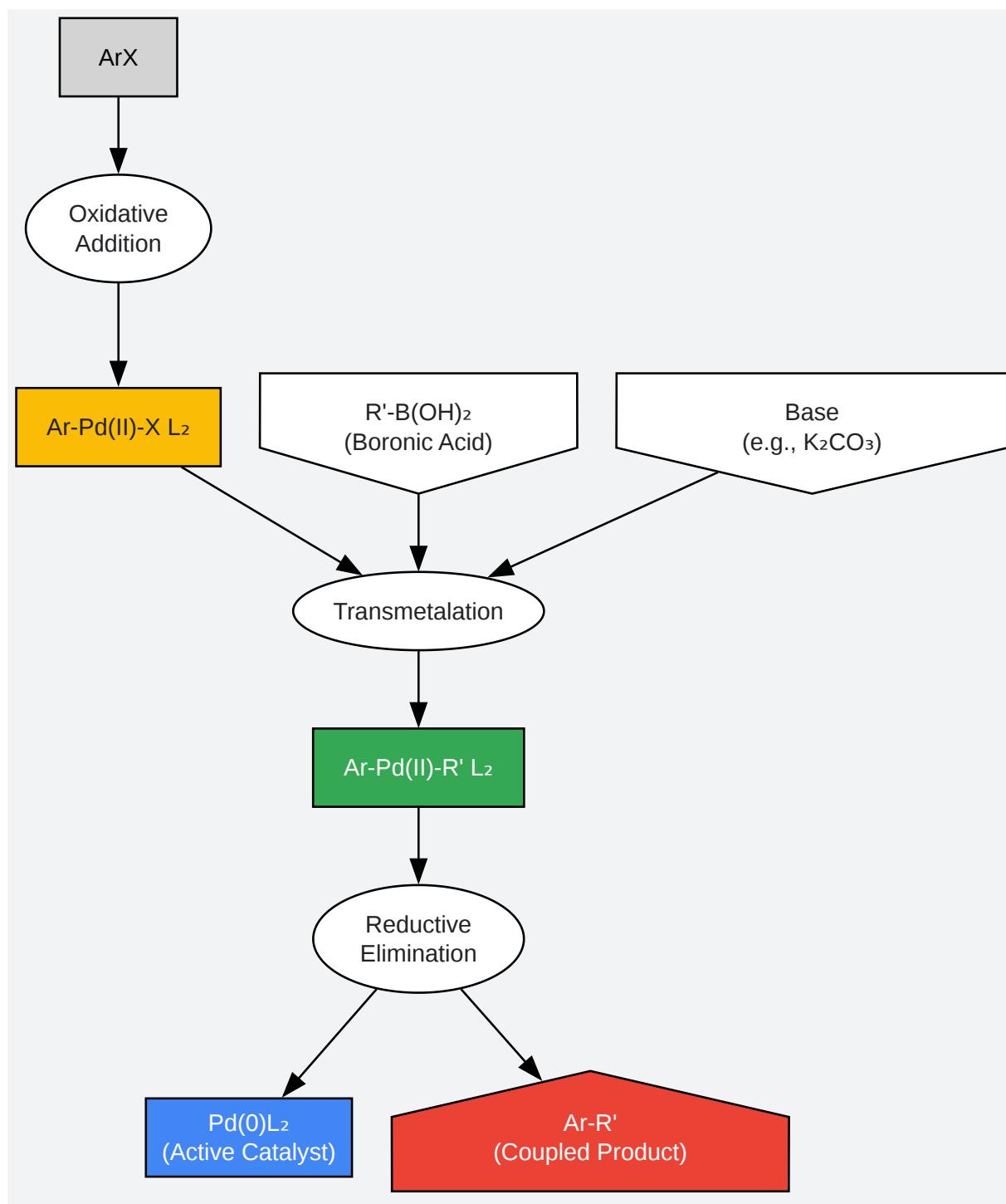
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2-ethoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
- Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
- Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis & Extraction: Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~2. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-ethoxypyridin-3-yl)boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of (2-ethoxypyridin-3-yl)boronic acid is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[4][5]} This reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, a cornerstone of modern pharmaceutical and materials synthesis.^{[11][12]}

In this context, (2-ethoxypyridin-3-yl)boronic acid serves as the organoboron nucleophile, coupling with a wide range of aryl or heteroaryl halides (or triflates) to produce 2-ethoxy-3-aryl/heteroaryl-pyridines.^[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point. The choice of catalyst, ligand, base, and solvent must be optimized for specific substrates.

- **Setup:** To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), (2-ethoxypyridin-3-yl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq.).
- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, such as a mixture of dioxane and water or toluene/ethanol/water.
- **Reaction:** Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Utility in Drug Discovery

The 3-arylpyridine scaffold synthesized using (2-ethoxypyridin-3-yl)boronic acid is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. Its utility stems from:

- **Structural Mimicry:** The pyridine ring can act as a bioisostere for a phenyl ring, but with an added hydrogen bond acceptor (the nitrogen atom), which can be crucial for target binding.
- **Modulation of Properties:** The attached aryl/heteroaryl group allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
- **Boronic Acids as Pharmacophores:** Beyond their role as synthetic intermediates, boronic acids themselves are recognized pharmacophores. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent inhibition.^[2] The most notable example is Bortezomib (Velcade®), a dipeptidyl

boronic acid used in the treatment of multiple myeloma.[1][13] The development of reagents like (2-ethoxypyridin-3-yl)boronic acid facilitates the synthesis of novel boronic acid-containing drug candidates.[14]

Safety, Handling, and Storage

Proper handling is essential for safety and to maintain the integrity of the reagent.

- GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., 2-8°C).[15] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is critical to ensure reactivity.

Conclusion

(2-Ethoxypyridin-3-yl)boronic acid is a high-value, versatile reagent for chemical synthesis. Its efficient and regioselective preparation via directed ortho-metallation and its broad utility in Suzuki-Miyaura cross-coupling reactions make it a powerful tool for accessing novel 3-substituted pyridine derivatives. For researchers in drug discovery and medicinal chemistry, this building block provides a reliable and strategic pathway to complex molecular architectures with significant therapeutic potential.

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